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Compound of Interest

Compound Name: Phenyl glycidyl ether

Cat. No.: B3422390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
glycidyl ether, a key intermediate in organic synthesis and a component in epoxy resin
formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-
Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental
protocols for data acquisition. This document is intended to serve as a valuable resource for
researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for phenyl glycidyl ether.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for Phenyl Glycidyl Ether
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Chemical Shift (8) ppm Multiplicity Assighment
7.35-7.25 m Ar-H (meta)

7.00 - 6.90 m Ar-H (para, ortho)

4.23 dd -O-CHz2- (from epoxide)
3.95 dd -O-CHz3- (from epoxide)
3.35 m -CH- (from epoxide)
2.90 dd -CH:- (oxirane ring)
2.75 dd -CH:- (oxirane ring)

Solvent: CDCIs. Data sourced from multiple publicly available spectra. Chemical shifts and

multiplicities may vary slightly depending on the solvent and experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Phenyl Glycidyl Ether

Chemical Shift (8) ppm Assignment
158.5 Ar-C-O

129.5 Ar-CH (meta)
121.2 Ar-CH (para)

114.6 Ar-CH (ortho)

68.8 -O-CHa-

50.1 -CH- (epoxide)
44.6 -CH:- (oxirane ring)

Solvent: CDCls. Data sourced from ChemicalBook.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
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Table 3: FTIR Spectroscopic Data for Phenyl Glycidyl Ether

Wavenumber (cm~?) Functional Group Assignment
3060 - 3040 C-H stretch (aromatic)

2990 - 2920 C-H stretch (aliphatic)

1600, 1490 C=C stretch (aromatic ring)

1245 C-O-C stretch (aryl ether)

915, 840 C-O stretch (epoxide ring)

Data represents typical absorption bands for phenyl glycidyl ether.

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data for Phenyl Glycidyl Ether

m/z lon Relative Intensity
150 M]* High

94 [M - CsH4OJ* High

77 [CeHs]* Medium

57 [C3Hs0]* Medium

lonization Method: Electron lonization (El). Data sourced from PubChem.[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data
for phenyl glycidyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for *H and 3C NMR Analysis:
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o Sample Preparation: Prepare a solution of phenyl glycidyl ether in a deuterated solvent
(e.g., CDCIs or DMSO-ds) at a concentration of approximately 5-10 mg/mL in a standard 5
mm NMR tube.

e Instrument Setup:

o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Set the appropriate spectral width and acquisition time for both *H and 13C experiments.
e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the number of scans to 8 or 16 for a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum with proton decoupling.

o Increase the number of scans (e.g., 128 or more) to compensate for the low natural
abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum and perform baseline correction.

[¢]

Reference the spectrum using the residual solvent peak (e.g., CDCls at 7.26 ppm for *H
and 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H spectrum and pick the peaks in both spectra.
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Data Acquisition
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1H NMR Acquisition
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NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Analysis:

o Sample Preparation: As phenyl glycidyl ether is a liquid, it can be analyzed directly as a
thin film.

e Instrument Setup:

o Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g.,
attenuated total reflectance - ATR, or salt plates for transmission).

o Record a background spectrum of the empty accessory to subtract atmospheric and
instrumental interferences.

o Data Acquisition:

o Apply a small drop of phenyl glycidyl ether onto the ATR crystal or between two salt
plates (e.g., NaCl or KBr).

o Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm~1).

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

o Identify and label the characteristic absorption peaks.

Sample Preparation Data Acquisition
Apply Thin Film of 3 Acquire Sample D Pr in
Phenyl Glycidyl Ether Spectrum SUEL OISR
I—> . Baseline Correction and
e Ratio Sample to Background ——® Peak Identification

Acquire Background
Spectrum

Click to download full resolution via product page

FTIR Experimental Workflow

Mass Spectrometry (MS)

Protocol for Mass Spectrometry Analysis:

o Sample Introduction: Introduce a small amount of phenyl glycidyl ether into the mass
spectrometer. For a volatile liquid, direct infusion via a heated probe or injection into a gas
chromatograph (GC-MS) is suitable.

e lonization:

o Utilize Electron lonization (EIl) at a standard energy of 70 eV. This method provides
reproducible fragmentation patterns useful for structural elucidation.

e Mass Analysis:
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o Scan a mass-to-charge (m/z) range appropriate for the molecular weight of phenyl
glycidyl ether (e.g., m/z 40-200).

o Data Acquisition and Interpretation:

o The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot
of relative intensity versus m/z.

o lIdentify the molecular ion peak ([M]*) and major fragment ions.

o Propose fragmentation pathways to explain the observed fragment ions.

Sample Introduction Mass Analysis Data Interpretation

Introduce Phenyl Glycidyl Ether
(Direct Infusion or GC)

Mass Separation
(m/z Scan)

Identify Molecular and

lon Detection Generate Mass Spectrum
Fragment lons

Electron lonization (70 eV)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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